![molecular formula C20H22ClN3O3 B3919515 N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-chloro-2-methoxybenzamide](/img/structure/B3919515.png)
N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-chloro-2-methoxybenzamide
Overview
Description
N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-chloro-2-methoxybenzamide, also known as ML167, is a small molecule inhibitor that has been studied extensively in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer therapy, neurological disorders, and infectious diseases.
Mechanism of Action
The mechanism of action of N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-chloro-2-methoxybenzamide involves the inhibition of specific signaling pathways and ion channels. N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-chloro-2-methoxybenzamide has been shown to selectively target these pathways and channels, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-chloro-2-methoxybenzamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, modulation of ion channel activity, and inhibition of bacterial and viral infections.
Advantages and Limitations for Lab Experiments
N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-chloro-2-methoxybenzamide has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to target specific pathways and channels. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for the study of N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-chloro-2-methoxybenzamide, including the development of more potent and selective inhibitors, the investigation of its safety and efficacy in vivo, and the exploration of its potential therapeutic applications in various diseases. Additionally, the use of N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-chloro-2-methoxybenzamide in combination with other drugs may enhance its efficacy and reduce potential toxicity.
Scientific Research Applications
N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-chloro-2-methoxybenzamide has been extensively studied in various scientific research applications, including cancer therapy, neurological disorders, and infectious diseases. In cancer therapy, N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-chloro-2-methoxybenzamide has shown promising results in inhibiting the growth of cancer cells by targeting specific signaling pathways. In neurological disorders, N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-chloro-2-methoxybenzamide has been shown to modulate the activity of ion channels, which play a critical role in the functioning of the nervous system. In infectious diseases, N-[4-(4-acetyl-1-piperazinyl)phenyl]-5-chloro-2-methoxybenzamide has been studied as a potential inhibitor of bacterial and viral infections.
properties
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-5-chloro-2-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O3/c1-14(25)23-9-11-24(12-10-23)17-6-4-16(5-7-17)22-20(26)18-13-15(21)3-8-19(18)27-2/h3-8,13H,9-12H2,1-2H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWFHBKOSXTRMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-5-chloro-2-methoxybenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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